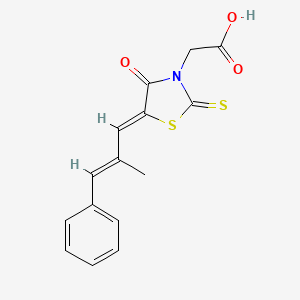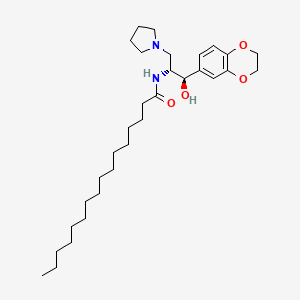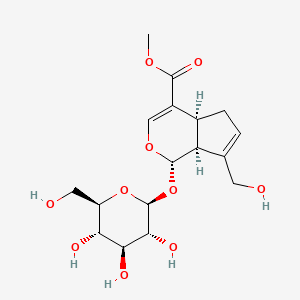
栀子苷
描述
Geniposide is a bioactive iridoid glycoside found in various medicinal herbs, particularly in the fruits of Gardenia jasminoides . It is known for its diverse pharmacological effects, including neuroprotective, antidiabetic, hepatoprotective, anti-inflammatory, analgesic, antidepressant-like, cardioprotective, antioxidant, immune-regulatory, antithrombotic, and antitumoral activities .
科学研究应用
Geniposide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes, liver disorders, cardiovascular diseases, and neurodegenerative conditions .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用机制
Target of Action
Geniposide, an active natural product isolated from the herb Gardenia jasminoides Ellis, has been found to interact with several targets. Its primary targets include Insulin-Degrading Enzyme (IDE) , Thioredoxin-Interacting Protein (Txnip) , and Glucagon-Like Peptide-1 Receptor (GLP-1R) . These targets play crucial roles in various biological activities, including anti-oxidation, anti-inflammation, and the regulation of apoptosis .
Mode of Action
Geniposide interacts with its targets in several ways. It has been shown to induce the expression of IDE in primary cortical neurons . Geniposide also improves insulin resistance through AMPK-mediated Txnip protein degradation . Furthermore, it acts as a GLP-1R agonist to reduce amyloid plaques and inhibit oxidative stress .
Biochemical Pathways
Geniposide affects multiple biochemical pathways. It has been shown to inhibit inflammatory signals, including NLRP3, TNF-α, IL-6, and IL-1β . It also activates the PI3K/Akt and Wnt/catenin pathways . In the context of Alzheimer’s disease, geniposide increases autophagy and inhibits apoptosis by regulating the function of mTOR . Additionally, geniposide has been found to affect amino acid metabolism .
Pharmacokinetics
The pharmacokinetics of geniposide have been studied in various models. It has been found that the Cmax value and the average AUC of geniposide in the plasma of the high-dose group were significantly higher than those of the middle-dose group and the low-dose group . This suggests that the dosage of geniposide can significantly influence its bioavailability.
Result of Action
The molecular and cellular effects of geniposide’s action are diverse and significant. It has been found to have multiple pharmacological effects and biological activities, including hepatoprotective activity, an anti-osteoporosis effect, an antitumor effect, an anti-diabetic effect, an anti-myocardial dysfunction effect, a neuroprotective effect, and other protective effects . These effects are largely due to its interactions with its primary targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of geniposide can be influenced by various environmental factors. It is known that geniposide can ameliorate alcohol-induced liver injury in an ethanol-induced hepatocyte apoptosis model , suggesting that the presence of certain substances, such as ethanol, can influence its action
生化分析
Biochemical Properties
Geniposide interacts with several enzymes, proteins, and other biomolecules. It has been shown to regulate Nrf2 translocation, affecting PI3K/Akt signaling pathway expression of antioxidant protein HO-1 . It also has potential pharmacological effects through regulating multiple perturbed pathways to a normal state .
Cellular Effects
Geniposide has various effects on different types of cells and cellular processes. It has been shown to reduce the area of cerebral infarction and alleviate neuronal damage and necrosis mainly by inhibiting inflammatory signals . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Geniposide exerts its effects at the molecular level through several mechanisms. It has been shown to significantly increase the expression of ABCG5, NCEH1, OAT3, and GST, compared with the control group . It also modulates the bile secretion pathway and the glutathione pathway .
Temporal Effects in Laboratory Settings
Geniposide has been shown to improve cognitive function of the double transgenic mouse model at early and late-stage of Alzheimer’s disease . This suggests that geniposide has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, geniposide’s effects vary with different dosages. For instance, a study with the high-fat diet (HFD) - streptozotocin (STZ) diabetic mouse model using geniposides doses of 200 and 400 (mg/kg) has shown a significant decrease in body weight, blood glucose, insulin and triglycerides (TG) levels .
Metabolic Pathways
Geniposide is involved in several metabolic pathways. In vivo, geniposide can follow two distinct metabolic pathways. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate and glucuronide conjugation .
Transport and Distribution
Geniposide is transported and distributed within cells and tissues. In rats, after an oral administration of geniposide (200 mg/kg) the highest tissue concentration was observed in the kidney (1.12 ± 0.37 μg/ml) with a tmax of 2h .
Subcellular Localization
Geniposide has been shown to promote the translocation of TXNIP and reduce the binding of TXNIP and NLRP3 , suggesting that it may have effects on the localization of other molecules within the cell.
准备方法
Synthetic Routes and Reaction Conditions
Geniposide is primarily extracted from the fruits of Gardenia jasminoides. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol . The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of geniposide involves large-scale extraction from Gardenia jasminoides fruits. The process includes:
Harvesting: Collecting ripe fruits of Gardenia jasminoides.
Drying and Grinding: Drying the fruits and grinding them into a fine powder.
Solvent Extraction: Using ethanol or methanol to extract geniposide from the powdered fruits.
Purification: Employing column chromatography and HPLC to purify the extracted geniposide.
化学反应分析
Types of Reactions
Geniposide undergoes various chemical reactions, including:
Hydrolysis: Geniposide can be hydrolyzed to produce genipin and glucose.
Oxidation: It can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in geniposide, altering its pharmacological properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products Formed
Hydrolysis: Genipin and glucose.
Oxidation: Various oxidation products with potential biological activities.
Reduction: Reduced forms of geniposide with modified pharmacological properties.
相似化合物的比较
Geniposide is compared with other iridoid glycosides such as:
Genipin: A hydrolysis product of geniposide with distinct biological activities.
Crocin: Another compound found in Gardenia jasminoides with different pharmacological properties.
Gardenia Yellow: A compound with a greater charge density and different absorption characteristics compared to geniposide.
属性
IUPAC Name |
methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXTRXDNAPMM-NOPYRFGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-63-8 | |
| Record name | 24512-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


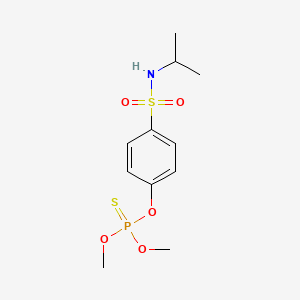
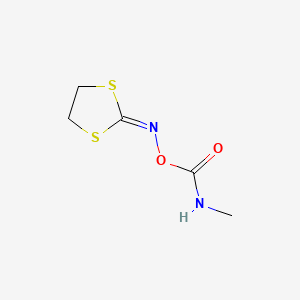
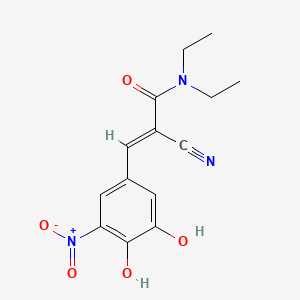
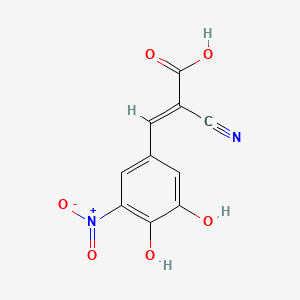


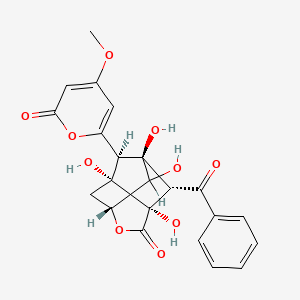
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
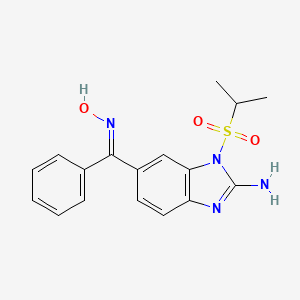
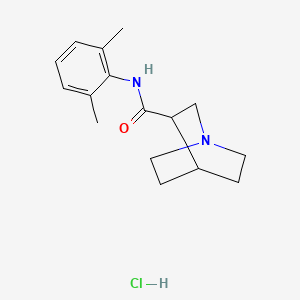
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
